methyl}diazenyl]aniline CAS No. 62764-09-4](/img/structure/B14507597.png)
2-[(E)-{[2-(4-Methylphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with a complex structure that includes both hydrazine and diazenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate then undergoes a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone and the subsequent diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds with altered electronic properties.
Substitution: Halogenated or nitrated derivatives with varied reactivity.
Aplicaciones Científicas De Investigación
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound with trifluoromethyl substitution.
Uniqueness
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of hydrazine and diazenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its vibrant color make it valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
62764-09-4 |
|---|---|
Fórmula molecular |
C20H19N5 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)imino-N'-(4-methylanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H19N5/c1-15-11-13-17(14-12-15)22-24-20(16-7-3-2-4-8-16)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3 |
Clave InChI |
GEAQPPHYCQNBMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


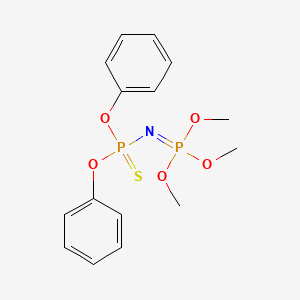
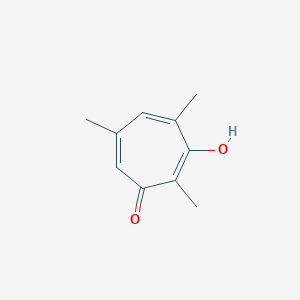
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
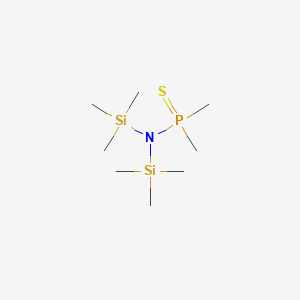
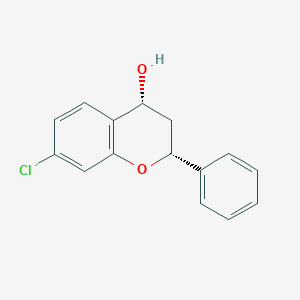

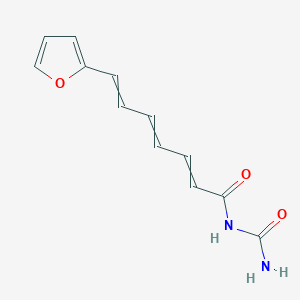
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
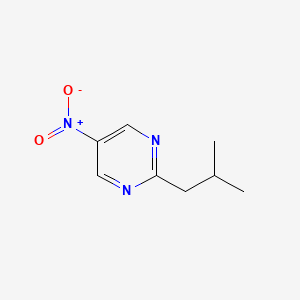

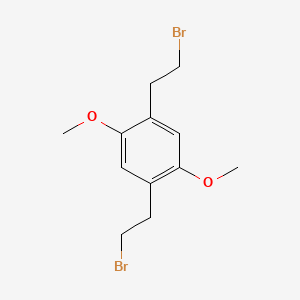

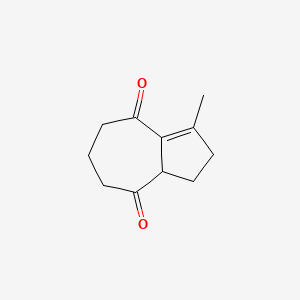
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
